molecular formula C12H17ClN4O3 B2592497 1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233952-98-1

1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

Cat. No.: B2592497
CAS No.: 1233952-98-1
M. Wt: 300.74
InChI Key: SXEVNMDURDCEPA-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a useful research compound. Its molecular formula is C12H17ClN4O3 and its molecular weight is 300.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride and its derivatives exhibit a range of activities in scientific research, primarily focusing on the synthesis of novel compounds and their potential biological activities.

  • Synthesis of Novel Derivatives : Compounds structurally related to this compound have been synthesized for various applications. For instance, derivatives like 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea have been created and evaluated for their antimicrobial properties (Bhasker et al., 2018). Similarly, 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides were synthesized and assessed for cytotoxicity and carbonic anhydrase inhibitory activities (Unluer et al., 2016).

  • Pharmacological Applications : Derivatives have been explored for their pharmacological potential. Notably, 1,3-disubstituted ureas with a piperidyl moiety have shown promise as inhibitors of human and murine soluble epoxide hydrolase (sEH), indicating potential applications in pain management and anti-inflammatory treatments (Rose et al., 2010).

  • Antitumor Activities : Some synthesized derivatives, such as 1-(6-(2-(2-arylethynyl)phenyl)hexyn-5-yl)piperidin-2-ones, have been evaluated for their antitumor activities and found to induce apoptotic progress in specific cancer cell lines (Lin et al., 2008).

Physicochemical Studies and Applications

Aside from pharmacological interests, these compounds have been involved in studies aimed at understanding their physicochemical properties and reactions.

  • Reaction Mechanisms and Kinetics : The reaction dynamics and mechanisms involving compounds structurally related to this compound have been a subject of research. For instance, the aminolysis reactions of nitrophenyl thionocarbonates with secondary alicyclic amines have been studied to understand the kinetics and mechanisms involved in these reactions (Castro et al., 2001).

  • Structural Analysis and Characterization : X-ray diffraction has been used to analyze and report the structural data of compounds like 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, shedding light on their molecular structure and crystalline forms (Wang et al., 2015).

Properties

IUPAC Name

1-(2-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3.ClH/c17-12(14-9-5-7-13-8-6-9)15-10-3-1-2-4-11(10)16(18)19;/h1-4,9,13H,5-8H2,(H2,14,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEVNMDURDCEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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